![molecular formula C11H16N2 B2544053 4-Methyl-3-pyrrolidinylphenylamine CAS No. 710351-71-6](/img/structure/B2544053.png)
4-Methyl-3-pyrrolidinylphenylamine
Overview
Description
The compound “4-Methyl-3-pyrrolidinylphenylamine” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “4-Methyl” indicates a methyl group (CH3) attached to the fourth carbon of the ring. The “phenylamine” part suggests the presence of a phenyl group (a ring of six carbon atoms, akin to benzene) attached to an amine group (NH2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring is a saturated cyclic structure, which means it’s likely to be fairly stable. The presence of the amine group could make the compound a base, and the phenyl group could contribute to its aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the polar amine group could make the compound soluble in water . The compound’s melting and boiling points, density, and other properties would be determined by factors such as the strength of the intermolecular forces .Scientific Research Applications
- 4-Methyl-3-pyrrolidinylphenylamine derivatives have shown promising antitumor effects. For instance, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one demonstrated significant growth inhibition against lung cancer (55%) and central nervous system (CNS) cancer (67%) .
- Imatinib , a widely used therapeutic agent for treating leukemia, specifically inhibits tyrosine kinases. Although structurally characterized only in its piperazin-1-ium salt form, it remains a critical drug in cancer therapy .
- 1H-pyrazolo[3,4-b]pyridines belong to the family of pyrazolopyridines. These compounds exhibit two isomeric structures: 1H-isomers and 2H-isomers. Their close resemblance to purine bases (adenine and guanine) has piqued interest among medicinal chemists .
- Analyzing the substituents at positions N1, C3, C4, C5, and C6 reveals that 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .
- Researchers employ various synthetic routes to obtain 1H-pyrazolo[3,4-b]pyridines. These methods often start from preformed pyrazoles or pyridines, enabling the creation of diverse derivatives .
Antitumor Activity
Tyrosine Kinase Inhibition
Bicyclic Heterocyclic Compounds
Diversity of Substituents
Synthetic Methods
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methyl-3-pyrrolidin-1-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFHFYIZWSAJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(pyrrolidin-1-yl)aniline |
Synthesis routes and methods
Procedure details
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